Reduced Avidin Affinity Compared to Biotin and Desthiobiotin
2‑Iminobiotin binds to avidin with an association constant (Ka) of approximately 10⁸ M⁻¹ at pH 9.5 [1], which is ~7 orders of magnitude lower than that of biotin (Ka ≈ 10¹⁵ M⁻¹) [2] and ~3 orders of magnitude lower than that of desthiobiotin (Ka ≈ 10¹¹ M⁻¹) [3]. This reduced affinity is deliberate and functional: it permits efficient elution under mild conditions (pH shift or biotin competition), whereas the ultra‑high affinity of biotin mandates denaturing eluents .
10⁷‑fold lower vs. biotin
| Evidence Dimension | Association constant (Ka) with avidin at pH 9.5 |
|---|---|
| Target Compound Data | Ka ≈ 10⁸ M⁻¹ |
| Comparator Or Baseline | Biotin Ka ≈ 10¹⁵ M⁻¹; Desthiobiotin Ka ≈ 10¹¹ M⁻¹ |
| Quantified Difference | 2‑Iminobiotin Ka is 10⁷‑fold lower than biotin; 10³‑fold lower than desthiobiotin |
| Conditions | Solution phase, avidin binding at pH 9.5 |
Why This Matters
The 10⁷‑fold lower affinity compared to biotin is the direct mechanistic basis for non‑denaturing elution, a critical procurement criterion for workflows requiring native protein recovery.
- [1] Sugawara, K., et al. (2005). Voltammetric homogeneous binding assay of biotin without a separation step using iminobiotin labeled with an electroactive compound. Analytical Sciences, 21(8), 897–900. https://doi.org/10.2116/analsci.21.897 View Source
- [2] Green, N. M. (1975). Avidin. In Advances in Protein Chemistry (Vol. 29, pp. 85–133). Academic Press. https://doi.org/10.1016/S0065-3233(08)60411-8 View Source
- [3] Iris Biotech. (2022). PotM: Biotin – Desthiobiotin – Iminobiotin. https://iris-biotech.de/de/blog/potm-biotin-desthiobiotin-iminobiotin.html View Source
